
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif found in various natural products and therapeutic lead compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and sustainable synthetic methodologies, such as MCRs, are on the rise due to their efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antineuroinflammatory and neuroprotective effects.
Industry: It is used in the development of chiral scaffolds for asymmetric catalysis and other industrial applications
作用機序
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the propan-2-ol group.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol is unique due to the presence of the propan-2-ol group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol |
InChI |
InChI=1S/C12H17NO/c1-12(2,14)11-4-3-10-8-13-6-5-9(10)7-11/h3-4,7,13-14H,5-6,8H2,1-2H3 |
InChIキー |
NDAUEUATILUNJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC2=C(CNCC2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


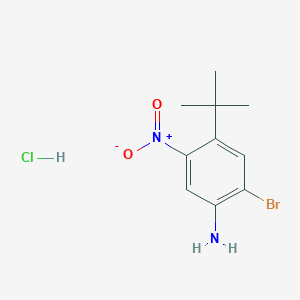

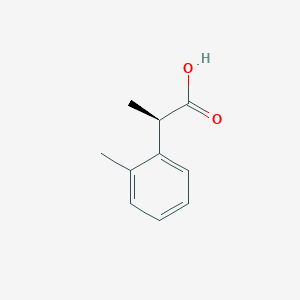
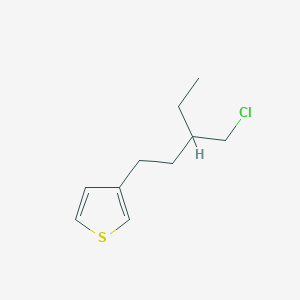

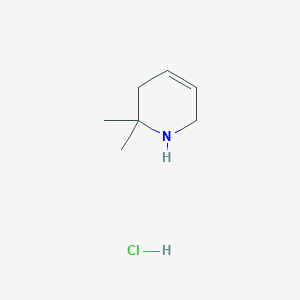
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
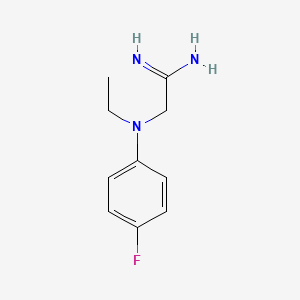
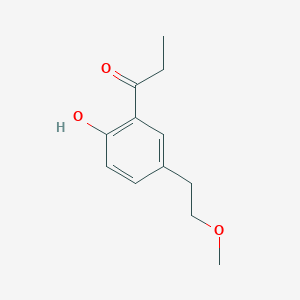
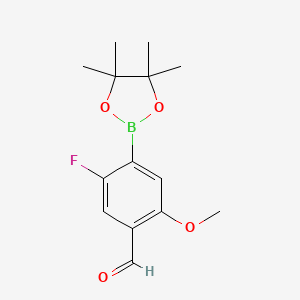
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
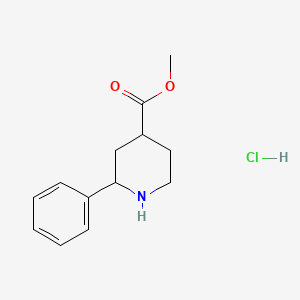
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
